Butyl 2-fluoroprop-2-enoate

Description

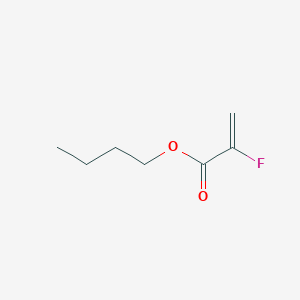

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGALRPUJDUYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448695 | |

| Record name | Butyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10011-39-9 | |

| Record name | Butyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Butyl 2 Fluoroprop 2 Enoate

Nucleophilic Addition Reactions to the Activated Alkene Moiety

The polarized nature of the α,β-unsaturated system in fluoroacrylates facilitates the addition of nucleophiles to the β-carbon, a class of reactions known as conjugate or Michael additions. masterorganicchemistry.com

The Michael reaction involves the addition of a nucleophile, typically an enolate, to an electrophilic alkene like an α,β-unsaturated ester. masterorganicchemistry.com The driving force for this reaction is the formation of a stable carbon-carbon single bond. masterorganicchemistry.com The general mechanism proceeds in three steps:

Formation of a nucleophile (e.g., deprotonation to form an enolate). masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of the electrophilic alkene. masterorganicchemistry.com

Protonation of the resulting enolate intermediate to yield the final product. masterorganicchemistry.com

In the context of fluoroacrylates, the fluorine atom at the α-position enhances the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack. This reactivity is harnessed in various synthetic applications, including the formation of covalent inhibitors where a protein nucleophile, such as the thiol group of cysteine, attacks the activated alkene. acs.orgnih.gov The reaction can proceed through different pathways, sometimes involving a direct addition of the nucleophile, or a preliminary deprotonation step before the addition occurs. acs.orgnih.gov

A variety of nucleophiles can participate in conjugate addition reactions with activated alkenes. masterorganicchemistry.com

Table 1: Common Nucleophiles in Conjugate Addition Reactions

| Nucleophile Class | Example |

| Enolates | Ketone or Ester Enolates |

| Organocuprates | Gilman Reagents (R₂CuLi) |

| Amines | Primary and Secondary Amines |

| Thiolates | RS⁻ |

| Enamines | Formed from ketones/aldehydes and secondary amines |

This table summarizes various nucleophiles capable of participating in conjugate addition reactions with electrophilic alkenes like Butyl 2-fluoroprop-2-enoate. masterorganicchemistry.com

Research has demonstrated that α-fluoroacrylates readily react with amine and azide (B81097) nucleophiles. The reaction of 3-perfluoroalkyl-3-fluoroprop-2-enoates with amines or sodium azide leads to the formation of perfluoroalkylated β-alanine analogues after a subsequent hydrogenation step. researchgate.net These reactions proceed through an initial nucleophilic attack on the alkene. Specifically, the reaction with amines leads to the formation of enamines. researchgate.net

A simple and effective route to produce fluoroalkylated functionalized secondary amines involves treating 2-perfluoroalkylprop-2-enoic acids with various primary amines. researchgate.net This transformation highlights the utility of the activated alkene in constructing more complex nitrogen-containing molecules. researchgate.net

Cyclization Pathways of Related Fluoroacrylate Derivatives

The inherent reactivity of the fluoroacrylate scaffold allows for its participation in various cyclization reactions, leading to the formation of diverse cyclic and heterocyclic structures.

Intramolecular cyclizations of fluoroacrylate derivatives have been achieved through several strategies, yielding valuable chemical entities.

Photochemical Cyclization: A notable example is the synthesis of 4-fluoro-2,4-methanoproline, a fluorinated analogue of a naturally occurring compound. The key step in this synthesis is a photochemical cyclization of a derivative of methyl 2-fluoroacrylate, which generates a 2-azabicyclo[2.1.1]hexane skeleton. nih.gov

Intramolecular Diels-Alder (IMDA) Reactions: α-Fluoroacrylate derivatives containing a 1,7,9-decatrienoate system can undergo IMDA reactions. researchgate.netresearchgate.net These reactions are efficiently promoted by novel bidentate aluminum Lewis acids and typically proceed through an endo-boat transition state, similar to their non-fluorinated counterparts. researchgate.netresearchgate.net

Lactonization: The addition of radicals from alcohols and ethers to methyl trifluoroacrylate can produce halogenated 4-hydroxyalkanoates as intermediates. These intermediates can subsequently undergo cyclization (lactonization) to form 5-alkyl-3,4-difluorofuran-2(5H)-ones. thieme-connect.com

Nucleophilic Aromatic Substitution (SNAr): The anion of 2-fluoro-5-nitrophenylthiourea, formed from the methanolysis of its N-acyl derivative, can undergo intramolecular cyclization where the thiourea (B124793) sulfur anion displaces the fluorine atom to form 2-amino-5-nitro-1,3-benzothiazole. upce.cz

Table 2: Examples of Intramolecular Cyclization of Fluoroacrylate Derivatives

| Starting Material Type | Reaction Type | Key Reagent/Condition | Product Skeleton | Reference(s) |

| Methyl 2-fluoroacrylate derivative | Photochemical Cyclization | UV light | 2-Azabicyclo[2.1.1]hexane | nih.gov |

| α-Fluoroacrylate-1,7,9-decatrienoate | Intramolecular Diels-Alder | Bidentate Aluminum Lewis Acid | Decalin derivatives | researchgate.netresearchgate.net |

| Methyl trifluoroacrylate adducts | Lactonization | Base or heat | 3,4-Difluorofuran-2(5H)-one | thieme-connect.com |

| N-Acyl-3-(2-fluoro-5-nitrophenyl)thiourea | Intramolecular SNAr | Sodium Methoxide | 2-Amino-5-nitro-1,3-benzothiazole | upce.cz |

This table showcases different methods for inducing intramolecular cyclization in derivatives of fluoroacrylates and the resulting core structures.

C-F Activation and Organometallic Transformations in Fluorinated Systems

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant challenge in organic synthesis. However, transition-metal catalysis has emerged as a powerful tool for achieving such transformations in fluorinated systems, including fluoroacrylates. escholarship.org

The development of transition-metal-catalyzed reactions provides methods for creating complex molecules from fluorinated precursors. solubilityofthings.com Palladium, iridium, and copper complexes have been instrumental in this field. escholarship.orgacs.org

Palladium-Catalyzed Reactions: The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, has been successfully applied to methyl α-fluoroacrylate. A ligand-free, palladium-catalyzed reaction between methyl α-fluoroacrylate and aryl or hetaryl iodides proceeds stereospecifically to provide tri- and tetrasubstituted fluoroalkenes in good yields. acs.org Furthermore, palladium catalysis is central to decarbonylative coupling reactions, where fluoroalkylcarboxylic acid derivatives are coupled with aryl organometallics. nih.gov Mechanistic studies on the palladium-catalyzed fluorination of vinyl triflates have highlighted the complexity of these systems, including the potential for in-situ ligand modification to control reaction outcomes. mit.edu

Iridium-Catalyzed Reactions: Iridium catalysts have been developed for allylic substitution reactions of γ-fluoro allylic esters, which produce enantioenriched tertiary allylic fluorides. escholarship.org These reactions represent a strategy for the controlled activation of C-F bonds, with mechanistic studies pointing to the cooperative effect between the soft transition metal (Ir) and a hard, fluorophilic activator like a lithium ion. escholarship.org

Table 3: Transition Metals in the Transformation of Fluoroacrylates and Related Systems

| Transition Metal | Reaction Type | Substrate Example | Product Type | Reference(s) |

| Palladium (Pd) | Mizoroki-Heck Reaction | Methyl α-fluoroacrylate | Tri/Tetrasubstituted Fluoroalkenes | acs.org |

| Palladium (Pd) | Decarbonylative Coupling | Difluoroacetyl fluoride (B91410) | Aryl-difluoromethyl compounds | nih.gov |

| Iridium (Ir) | Allylic Substitution / C-F Activation | γ-Fluoro allylic esters | Tertiary Allylic Fluorides | escholarship.org |

This table summarizes key transition metals and their roles in catalyzing transformations involving fluorinated acrylate (B77674) systems.

Fluorophilic Activators and Bimetallic Cooperation

The reactivity of this compound, a member of the α-fluoroacrylate family, is significantly influenced by the presence of fluorophilic activators and the implementation of bimetallic catalytic systems. The high electronegativity of the fluorine atom creates a strong carbon-fluorine (C-F) bond, which often requires specific activation strategies to facilitate chemical transformations. researchgate.net Cooperative catalysis, involving either a Lewis acid acting as a fluorophilic activator or the synergistic action of two distinct metals, has emerged as a powerful strategy to enhance reaction efficiency, control selectivity, and enable transformations that are difficult to achieve with a single catalyst. escholarship.orgrsc.org

A key challenge in the chemistry of organofluorine compounds is the activation of the inert C-F bond. researchgate.net Fluorophilic activators, typically hard Lewis acids, can coordinate with the lone pair electrons of the fluorine atom. numberanalytics.comrsc.org This interaction polarizes and weakens the C-F bond, rendering it more susceptible to cleavage. This principle is critical in reactions involving the substitution or elimination of the fluorine atom.

Research on analogous geminal difluorides has demonstrated the powerful effect of combining a soft transition metal complex, such as iridium, with a hard, fluorophilic Lewis acid activator like a lithium cation (Li+) or a silyl (B83357) group. escholarship.orgnih.gov In these systems, the Lewis acid assists in the oxidative addition of the C-F bond to the transition metal center, which is often the rate-determining step of the catalytic cycle. escholarship.orgnih.gov This cooperative C-F bond activation strategy has been successfully applied to the enantioselective desymmetrization of difluoromethylene groups, highlighting the critical role of the fluorophilic activator. nih.gov

While direct studies on this compound are limited, patent literature describing the synthesis of its close analog, methyl 2-fluoroacrylate, provides evidence for the use of Lewis acids. In halogen exchange reactions, various Lewis acids have been tested for their efficacy in catalyzing the formation of the fluoroacrylate.

| Lewis Acid Catalyst | Efficacy in Fluoroacrylate Synthesis | Reference |

| SnCl₄ | Observed to catalyze desired product formation in a specific temperature range (100-120 °C). | google.comgoogle.com |

| TiCl₄ | Listed as a suitable catalyst. | google.com |

| AlF₃ | Listed as a suitable catalyst. | google.com |

| CuF | Listed as a suitable catalyst. | google.com |

| SbF₃ | Listed as a suitable catalyst. | google.com |

| SbCl₅ | Not suitable; did not yield an appreciable amount of product. | google.com |

Bimetallic catalysis involves the synergistic cooperation of two different metals to promote a chemical reaction. rsc.org This approach can enhance catalytic activity, improve selectivity, and broaden the substrate scope. rsc.org In the context of α-fluoroacrylate chemistry, bimetallic systems often involve a primary transition metal catalyst (e.g., palladium) and a co-catalyst (e.g., silver or copper salts).

A prominent example is the Mizoroki-Heck reaction, which couples aryl halides with alkenes. For α-fluoroacrylates like this compound, palladium catalysis is effective. Research on methyl α-fluoroacrylate has shown that ligand-free, palladium-catalyzed Mizoroki-Heck reactions with aryl or heteroaryl iodides proceed efficiently and stereoselectively. mdpi.com In many palladium-catalyzed cross-coupling reactions, silver or copper salts are added as co-catalysts or oxidants, creating a bimetallic system where the second metal plays a crucial role, for instance, as a halide scavenger or to facilitate reductive elimination. nih.gov

The utility of this methodology has been demonstrated in the synthesis of various trisubstituted and tetrasubstituted fluoroacrylate derivatives, which are otherwise challenging to prepare. mdpi.com

| Aryl Iodide | Product | Yield | Reference |

| Iodobenzene | Methyl (Z)-2-fluoro-3-phenylacrylate | 99% | mdpi.com |

| 4-Iodoanisole | Methyl (Z)-2-fluoro-3-(4-methoxyphenyl)acrylate | 98% | mdpi.com |

| 4-Iodotoluene | Methyl (Z)-2-fluoro-3-(p-tolyl)acrylate | 99% | mdpi.com |

| 1-Iodo-4-(trifluoromethyl)benzene | Methyl (Z)-2-fluoro-3-(4-(trifluoromethyl)phenyl)acrylate | 99% | mdpi.com |

| Methyl 4-iodobenzoate | Methyl (Z)-3-(4-(methoxycarbonyl)phenyl)-2-fluoroacrylate | 95% | mdpi.com |

| 2-Iodothiophene | Methyl (Z)-2-fluoro-3-(thiophen-2-yl)acrylate | 85% | mdpi.com |

These findings indicate that the reactivity of this compound can be effectively controlled and enhanced through the strategic use of fluorophilic Lewis acids and cooperative bimetallic systems. Such approaches are essential for activating the C-F bond and for facilitating key C-C bond-forming reactions at the double bond, opening avenues to a wide array of complex fluorinated molecules.

Spectroscopic Characterization and Structural Elucidation of Butyl 2 Fluoroprop 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Butyl 2-fluoroprop-2-enoate, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional experiments, provides a complete picture of its molecular architecture.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals for the vinyl protons on the double bond and the protons of the n-butyl ester group.

The two protons on the terminal carbon of the double bond (C3) are diastereotopic and exhibit geminal coupling to each other and a significant geminal coupling to the fluorine atom at the C2 position. This results in two distinct signals, each appearing as a doublet of doublets. The butyl group protons appear in their characteristic regions: a triplet for the terminal methyl group (CH₃), a triplet for the methylene (B1212753) group adjacent to the ester oxygen (O-CH₂), and two overlapping multiplets for the two central methylene groups. The integration of these signals corresponds to the number of protons in each group, confirming the presence of the butyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3a (vinyl, cis to F) | ~5.8 | dd | ²JH-H, ³JH-F |

| H-3b (vinyl, trans to F) | ~6.2 | dd | ²JH-H, ²JH-F |

| O-CH ₂-CH₂-CH₂-CH₃ | ~4.2 | t | ³JH-H ≈ 7 |

| O-CH₂-CH ₂-CH₂-CH₃ | ~1.7 | m | |

| O-CH₂-CH₂-CH ₂-CH₃ | ~1.4 | m |

Note: dd = doublet of doublets, t = triplet, m = multiplet. Actual values may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR is a highly sensitive technique used to analyze fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.govhuji.ac.il The chemical shift range for ¹⁹F is much wider than for ¹H, providing excellent signal dispersion. wikipedia.org For this compound, the ¹⁹F NMR spectrum would display a single resonance for the fluorine atom attached to the C2 position of the acrylate (B77674) backbone. This signal is expected to be split into a multiplet, specifically a doublet of doublets, due to coupling with the two non-equivalent geminal protons on C3. huji.ac.il The magnitude of these ²JH-F coupling constants provides further structural confirmation.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the seven carbon atoms (with two methylene carbons in the butyl chain potentially having very similar shifts).

The carbonyl carbon (C=O) of the ester group typically appears significantly downfield. The two sp²-hybridized carbons of the double bond (C2 and C3) are also characteristic. The carbon atom directly bonded to the fluorine (C2) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F), which is a definitive indicator of the fluorine's position. The four sp³-hybridized carbons of the butyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling |

|---|---|---|

| C =O (ester carbonyl) | ~162-166 | |

| C 2=C3 (C-F) | ~145-155 | d, ¹JC-F |

| C2=C 3 (CH₂) | ~125-135 | |

| O-C H₂-CH₂-CH₂-CH₃ | ~65-70 | |

| O-CH₂-C H₂-CH₂-CH₃ | ~30-35 | |

| O-CH₂-CH₂-C H₂-CH₃ | ~18-22 |

Note: d = doublet. Actual values may vary based on solvent and experimental conditions.

Stereochemical Assignment using ¹H-¹⁹F HOESY Experiments

The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is a two-dimensional NMR technique that detects through-space correlations between different types of nuclei, in this case, ¹H and ¹⁹F. blogspot.comblogspot.com This is particularly useful for determining conformation and stereochemistry by identifying which atoms are in close spatial proximity, regardless of their bonding connectivity. nih.govbris.ac.ukjeol.com

In a ¹H-¹⁹F HOESY spectrum of this compound, a cross-peak would be expected between the fluorine atom at C2 and the protons of the O-CH₂ group of the butyl ester. The intensity of this correlation is related to the internuclear distance, providing evidence for the preferred conformation of the ester linkage (e.g., s-trans vs. s-cis). This advanced experiment provides a powerful tool for confirming the three-dimensional structure of the molecule in solution. nih.gov

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent peak will be the strong C=O stretching vibration of the α,β-unsaturated ester. The C=C double bond stretch will also be present, along with the C-F bond stretch. The C-H stretching and bending vibrations from the alkyl chain and the vinyl group will also be visible.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (sp²) | Vinyl C-H | 3100-3000 | Medium |

| C-H stretch (sp³) | Butyl C-H | 3000-2850 | Medium-Strong |

| C=O stretch | α,β-Unsaturated Ester | 1725-1715 | Strong |

| C=C stretch | Alkene | 1640-1620 | Medium |

| C-O stretch | Ester | 1250-1150 | Strong |

Source: Data compiled from general IR spectroscopy tables and spectra of similar compounds like butyl acrylate. nist.govspectroscopyonline.comresearchgate.netnist.gov

Advanced Structural Confirmation via X-ray Crystallography of Derivatives

While this compound is a liquid at room temperature, precluding direct single-crystal X-ray diffraction analysis, its structure can be unequivocally confirmed by analyzing a solid, crystalline derivative. mdpi.com This is commonly achieved by polymerizing the monomer to form poly(this compound).

If the resulting polymer can be induced to form crystalline domains, X-ray diffraction studies on these materials can provide precise measurements of bond lengths, bond angles, and the conformation of the monomer unit as it exists within the polymer chain. rsc.orgmdpi.com This technique offers the ultimate proof of the monomer's connectivity and stereochemistry, complementing the data obtained from spectroscopic methods on the liquid monomer. Studies on related fluoroalkyl polyacrylates have successfully used X-ray scattering to determine their bulk organization and crystalline structures. acs.org

Computational Chemistry and Theoretical Studies on Butyl 2 Fluoroprop 2 Enoate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com For fluorine-containing compounds such as Butyl 2-fluoroprop-2-enoate, DFT calculations can accurately model the effects of the highly electronegative fluorine atom on the molecule's geometry, electronics, and spectroscopic characteristics.

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a significant application of DFT in structural chemistry. chemrxiv.orgresearchgate.net For organofluorine compounds, ¹⁹F NMR is a particularly sensitive and informative technique. wiley.com However, interpreting these spectra can be challenging, and computational methods are often used to assign signals and confirm structures. nih.govresearchgate.net

DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO), can predict ¹⁹F NMR chemical shifts with high accuracy. mdpi.comnih.gov Studies have focused on developing and benchmarking DFT protocols to improve the accuracy of these predictions for a wide range of fluorinated molecules. wiley.comresearchgate.net For instance, a protocol testing 60 DFT functionals and various basis sets was established to accurately calculate ¹⁹F chemical shifts. wiley.com Another approach demonstrated that combining DFT-calculated shifts with machine learning can accelerate the prediction process significantly, reducing computational time from hours to milliseconds while maintaining accuracy comparable to DFT. chemrxiv.org The accuracy of these predictions can be high, with mean absolute errors as low as 2.5-3.7 ppm, which is sufficient to distinguish different fluorine environments. chemrxiv.orgresearchgate.net

The following table summarizes the performance of a recommended DFT method for predicting ¹⁹F NMR chemical shifts, which would be applicable to this compound.

| Computational Method | Basis Set | Mean Absolute Error (ppm) | Root-Mean-Square Error (ppm) |

| ωB97XD | aug-cc-pvdz | 2.50 | 3.57 |

| This data is based on a benchmark study for a range of fluorine-containing molecules and represents the expected accuracy for similar compounds. researchgate.net |

In addition to chemical shifts, spin-spin coupling constants, such as the ¹JOH-F coupling, can also be investigated using computational methods to understand intramolecular hydrogen bonding, although this is less relevant for the ester this compound itself unless studying its hydrolysis products. soton.ac.uk

The flexibility of the butyl group and the potential for rotation around the C-C and C-O single bonds in this compound mean that it can exist as multiple conformers or rotamers. DFT calculations are instrumental in analyzing the potential energy surface of such flexible molecules to identify stable conformers and determine their relative energies.

For example, a DFT modeling study on carbamothioates, which also possess rotational isomerism, successfully calculated the Gibbs free energy difference between two rotamers, and the predicted equilibrium ratio was in excellent agreement with experimental data obtained from ¹H NMR. beilstein-journals.org A similar approach can be applied to this compound to understand the populations of its different rotamers in solution. Computational studies on related fluorinated molecules, like 3-fluoroprop-2-enoic acids, have also been used to predict the ratio of different isomers based on their calculated energies. researcher.life This type of analysis is crucial as the reactivity and spectroscopic properties of the molecule can be an average of the properties of the populated conformers.

| Rotamer | Calculated Relative Gibbs Free Energy (kJ/mol) | Predicted Population Ratio (%) |

| Rotamer A | 1.77 | 32.9 |

| Rotamer B | 0.00 | 67.1 |

| This table presents data from a DFT study on a model carbamothioate, illustrating the type of results obtainable for the conformational analysis of this compound. beilstein-journals.org |

Mechanistic Investigations of Reactions Involving Fluoroacrylate Esters

DFT calculations are a cornerstone for investigating the mechanisms of chemical reactions. For α-fluoroacrylates, which are electron-deficient alkenes, theoretical studies have been essential to rationalize their reactivity, particularly in reactions like catalytic asymmetric cyclopropanation. acs.orgresearchgate.net

Computational studies on the rhodium-catalyzed cyclopropanation of α-fluoroacrylates have used DFT to model the entire catalytic cycle. acs.orgresearchgate.net These investigations help to pinpoint the specific transition state responsible for setting the stereochemistry of the product. Similarly, in other catalytic systems, a combination of kinetic experiments and DFT calculations has been used to identify turnover-limiting steps, which are not always the C-H activation or bond-forming step itself but can sometimes be an isomerization of a catalyst-intermediate complex. nih.govescholarship.orgnih.gov For instance, in the iridium-catalyzed borylation of bicyclo[1.1.1]pentanes, the turnover-limiting step was found to be the isomerization of an iridium complex prior to reductive elimination, not the initial C-H bond cleavage. nih.gov Such insights are crucial for catalyst design.

By mapping the reaction pathway, DFT allows for the calculation of the energies of reactants, intermediates, transition states, and products. nih.gov This provides a quantitative energy profile for the reaction, including activation barriers for each step. nih.gov

The table below shows representative calculated energy barriers for a reaction involving an ester, illustrating the data that can be obtained from such studies.

| Reaction Step | Description | Calculated Free Energy Barrier (kcal/mol) |

| 1 | Amine Deprotonation | 15.5 |

| 2 | C-N Bond Formation / Amide Dissociation | 30.2 |

| 3 | Protonation of Leaving Group | - |

| This data is from a DFT study on the manganese-catalyzed aminolysis of an ester and serves as an example of calculated reaction energetics. The second step was identified as the rate-determining step. mdpi.com |

Development of Computational Protocols for Fluorine-Containing Systems

The unique properties of fluorine, such as its high electronegativity and small size, present specific challenges for computational modeling. Consequently, there is ongoing research into developing and validating computational protocols specifically tailored for fluorine-containing systems. wiley.comresearchgate.netrsc.org

These protocols aim to provide cost-effective and accurate predictions of various properties. For example, a protocol based on multiconformer transition state theory (MC-TST) has been developed to calculate the rate constants for the atmospheric oxidation of conformationally flexible fluorinated oxygenated volatile organic compounds (OVOCs), including esters. rsc.org This method has been validated against experimental data and provides reliable predictions of atmospheric lifetimes. Another area of active development is the creation of robust protocols for predicting ¹⁹F NMR chemical shifts, as discussed previously, which are essential for the characterization of fluorinated molecules. wiley.comnih.govresearchgate.net These specialized protocols enhance the predictive power of computational chemistry for compounds like this compound, enabling more reliable studies of their properties and reactivity. researchgate.net

Advanced Research Applications of Butyl 2 Fluoroprop 2 Enoate and Its Derivatives

Contributions to Advanced Materials Science

The polymerization of Butyl 2-fluoroprop-2-enoate and its analogs leads to fluorinated polymers with a unique combination of properties. The strong carbon-fluorine bond and the high electronegativity of fluorine contribute to materials with excellent thermal stability, chemical inertness, and distinct surface properties. mdpi.com These characteristics make them prime candidates for applications in demanding environments.

Engineering of Fluorine-Containing Optical Fiber Materials

Fluorinated polymers are highly valued in optical applications for their high transparency over a wide range of wavelengths, from the vacuum ultraviolet to the optical communication regions. google.com The replacement of hydrogen atoms with heavier fluorine atoms in a polymer matrix can shift vibrational absorption bands to longer wavelengths, which opens up windows of transparency in the near-infrared spectrum. fluorine1.ru This is particularly crucial for creating materials for electro-optical (EO) devices, such as high-speed modulators and switches used in telecommunications. fluorine1.ru

Polymers derived from fluorine-containing acrylate (B77674) monomers are investigated for these applications. For instance, research has been conducted on new electro-optical polymers synthesized with a fluorine-containing chromophore covalently attached to a fluorine-containing acrylic macromolecule. fluorine1.ru These polymers are capable of forming light-guiding films and optical waveguides. fluorine1.rufluorine1.ru While specific research on poly(this compound) for optical fibers is not extensively documented, its structural similarity to other fluorinated acrylates suggests its potential as a monomer or co-monomer for producing polymers with desirable optical properties, such as a low refractive index and high optical clarity, suitable for advanced optical systems. google.comfluorine1.ru

Development of High-Strength Structural Composites

The incorporation of fluorinated monomers into polymer resins is a strategy for developing high-strength materials with enhanced durability. Fluoropolymers are noted for their chemical inertness and biocompatibility, making them suitable for specialized applications, including dental composites. google.com The key to their performance lies in the properties conferred by the fluorine content, which can range from 15% to 65% by mass in some formulations. google.com

Resins formulated with fluorinated (meth)acrylate monomers can be photocured with particulate fillers to create composite materials. google.com These composites exhibit desirable mechanical properties, including high transverse strength (up to 120 MPa), which is a critical measure of a material's ability to withstand bending forces. google.com Furthermore, the resulting polymer networks show very low water sorption and reduced polymerization shrinkage, contributing to the dimensional stability and longevity of the composite. google.com The combination of toughness, flexibility, and resistance to environmental factors makes fluorinated acrylate-based composites, including those potentially derived from this compound, valuable for creating robust structural components. researchgate.net

Surface Energy Modification for Material Interactions

A defining characteristic of fluorinated polymers is their exceptionally low surface energy. magtech.com.cn This property is a direct result of the fluorine atoms, which, due to their high electronegativity and dense electron cloud, minimize intermolecular forces at the material's surface. mdpi.comnorthumbria.ac.uk Consequently, polymers derived from monomers like this compound exhibit both hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. magtech.com.cn

This modification of surface energy is critical for a wide range of applications, from anti-fouling coatings to advanced textiles. northumbria.ac.uk Research has shown that incorporating fluorinated acrylate monomers into a polymer matrix, even in small amounts, can lead to a significant increase in surface hydrophobicity. bohrium.com The fluorinated side chains tend to segregate to the surface, creating a low-energy interface without altering the bulk properties of the material. bohrium.com The surface tension of fluorinated acrylate polymers can be remarkably low, with some block copolymers exhibiting values around 7–12 mN/m, a significant reduction compared to conventional non-fluorinated polymers. cmu.edu This makes them highly effective at repelling liquids and preventing adhesion.

Table 1: Comparative Surface Properties of Standard vs. Fluorinated Acrylate Polymers

| Polymer Type | Key Monomer | Typical Surface Energy (mN/m) | Primary Surface Characteristic | Reference |

|---|---|---|---|---|

| Standard Acrylic Polymer | Butyl Acrylate | ~35-40 | Moderate | northumbria.ac.uk |

| Fluorinated Acrylate Copolymer | Fluorinated (meth)acrylate | ~10-20 | Low (Hydrophobic & Oleophobic) | cmu.edu |

Role as Intermediates in Complex Organic Synthesis

The α-fluoroacrylate moiety is a valuable functional group in organic chemistry. The electron-withdrawing fluorine atom and the acrylate's conjugated system create a unique reactive profile, making compounds like this compound useful building blocks for constructing more complex molecules.

Precursors for Regioselective Synthesis of Fluoroalkenes and Gem-Difluoromethylene Compounds

Esters of 2-fluoroacrylic acid are recognized as important research chemicals for the synthesis of other fluorinated compounds. For example, Ethyl 2-fluoroacrylate is specifically cited as a key starting material for the regioselective synthesis of fluoroalkenes and gem-difluoromethylene compounds from alkynes. alfa-chemistry.com The reactivity of the α-fluoroacrylate system allows for controlled addition and substitution reactions to build these specific structural motifs, which are of interest in various fields of chemistry. The principles governing the reactivity of Ethyl 2-fluoroacrylate are directly applicable to this compound, positioning it as a similarly useful precursor for these targeted synthetic transformations. alfa-chemistry.com

Building Blocks for Fluorinated Bioactive Molecules

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. escholarship.org Consequently, small, fluorinated building blocks are in high demand for the synthesis of novel pharmaceuticals. ukchemicalsuppliers.co.uk

The α-fluoroacrylate scaffold, present in this compound, can be incorporated into larger molecular frameworks to create fluorinated analogs of biologically active molecules. escholarship.org For example, a common synthetic route involves the reaction of 3-perfluoroalkyl-3-fluoro-prop-2-enoates with amines, which serves as a pathway to perfluoroalkylated β-alanine analogues, which can then be used in peptide synthesis. researchgate.net The development of stereogenic alkyl fluorides is a significant area of research, and transition-metal-catalyzed reactions are often employed to create these chiral centers with high precision. escholarship.org this compound serves as a readily available source of the fluorinated three-carbon backbone, enabling its use in the synthesis of complex heterocyclic and acyclic compounds with potential therapeutic applications. researchgate.netsoton.ac.uk

Table 2: Synthetic Utility of α-Fluoroacrylate Esters

| Starting Material | Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|---|

| Ethyl 2-fluoroprop-2-enoate | Reaction with Alkynes | Fluoroalkenes, Gem-difluoromethylene compounds | Regioselective synthesis of key fluorinated structures. | alfa-chemistry.com |

| 3-Perfluoroalkyl-3-fluoro-prop-2-enoate | Reaction with Amines | Perfluoroalkylated β-alanine analogues | Building blocks for fluorinated peptides and bioactive molecules. | researchgate.net |

Reagent for the Introduction of Fluoro and Carboxylic Acid Moieties

This compound is a valuable synthon for concurrently introducing a fluorine atom and a protected carboxylic acid into a molecule. The ester group can be hydrolyzed to a carboxylic acid in a later step. The electron-withdrawing fluorine atom and the carbonyl group activate the double bond for various nucleophilic addition reactions, most notably Michael-type additions. semiconductor-digest.com

This reactivity allows for the construction of more complex molecular architectures. For example, the reaction with amines can lead to the formation of β-amino acid derivatives. The versatility of 2-fluoroacrylates as reagents is highlighted by their use in synthesizing a variety of fluorinated compounds. The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, which is of particular interest in medicinal chemistry and agrochemistry. researchgate.net

Innovative Biomedical Research Applications

The unique properties of fluorinated compounds are being increasingly exploited in the biomedical field for applications ranging from advanced drug delivery systems to novel diagnostic tools.

Amphiphilic molecules, which possess both hydrophobic and hydrophilic parts, can self-assemble into organized structures like micelles or vesicles in aqueous environments. These assemblies are extensively studied as carriers for delivering drugs and genetic material. fluorocarbons.org The incorporation of fluorine can enhance the properties of these carriers.

Fluorinated amphiphiles derived from 2-perfluoroalkylprop-2-enoic acids, which are structurally related to this compound, have been shown to self-assemble into vesicles. nih.gov These vesicles are considered suitable candidates for drug and gene delivery systems due to their stability and ability to encapsulate therapeutic agents. nih.gov The hydrophobic nature of the butyl and fluorinated parts of this compound, combined with the potential for introducing hydrophilic functionalities, makes it a promising monomer for creating novel amphiphilic polymers for such applications. These polymeric systems can encapsulate genetic material, protecting it from degradation and facilitating its uptake by cells. acs.org

Chemoproteomics is a powerful technique used to study the interactions between small molecules and proteins on a proteome-wide scale. chembk.com Covalent probes, which form a stable bond with their target proteins, are particularly useful tools in this field for identifying and characterizing protein targets of drugs and other bioactive molecules. mdpi.comsemiconductors.org

The acrylate moiety in this compound is a "warhead" that can react with nucleophilic residues on proteins, such as cysteine, to form a covalent bond. The fluorine atom can modulate the reactivity of the acrylate. Research has shown that 2-fluoroprop-2-enoic acid, the parent acid of this compound, can be used in the synthesis of covalent probes for chemoproteomic studies. google.com For example, a covalent probe (AD-L1) was synthesized using 2-fluoroprop-2-enoic acid to target specific proteins. google.com These probes are used to screen for novel ligands and to study target engagement in complex biological systems. semiconductor-digest.comgoogle.com The development of such probes is crucial for discovering new drug targets and for understanding the mechanisms of action of covalent drugs. chembk.com

| Probe Component | Function | Relevance of this compound |

| Acrylate "Warhead" | Forms a covalent bond with nucleophilic amino acid residues (e.g., cysteine). mdpi.com | The acrylate moiety of this compound can serve as the reactive group. |

| Fluorine Atom | Modulates the reactivity and properties of the probe. | The α-fluoro substitution is a key feature of the molecule. |

| Linker/Reporter Group | Allows for detection and identification of the protein target. | This compound can be functionalized to include these components. |

Applications in Microcrystalline Etching for Integrated Circuits and Electronic Substrates

In the manufacturing of semiconductors and integrated circuits, etching is a critical process for transferring patterns onto a substrate. fluorocarbons.org Fluorinated compounds play a significant role in dry etching processes, where plasmas are used to remove material with high precision. chembk.com

2-Fluoroacrylates, including this compound, are identified as key materials for microcrystalline etching of integrated circuits and electronic circuit board materials. Polymers derived from fluoroacrylates can be used in photoresists, which are light-sensitive materials used to form patterned coatings on a surface. spiedigitallibrary.org The unique properties of these fluorinated polymers, such as their etching characteristics, make them suitable for creating the intricate and high-resolution features required in modern electronics. spiedigitallibrary.orgmdpi.com The use of specific fluorochemicals allows for highly selective and controllable etching processes, which are essential for the fabrication of advanced semiconductor devices.

Q & A

Basic: What are the established synthetic routes for Butyl 2-fluoroprop-2-enoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound is typically synthesized via esterification of 2-fluoroprop-2-enoic acid with butanol, using acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP). Key variables include temperature control (60–80°C to minimize side reactions like polymerization), solvent selection (anhydrous toluene or THF), and stoichiometric ratios (excess butanol to drive equilibrium). Purity optimization often requires fractional distillation or column chromatography, with yields reported between 65–85% in literature. NMR (<sup>19</sup>F, <sup>1</sup>H) and GC-MS are critical for verifying structural integrity and quantifying impurities like unreacted acid or dialkyl ether byproducts .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>19</sup>F NMR is indispensable for confirming fluorination at the α-position (characteristic shifts between −180 to −220 ppm). <sup>1</sup>H NMR identifies the ester moiety (δ 4.1–4.3 ppm for butyl-O-CO-) and vinyl protons (δ 5.8–6.3 ppm).

- GC-MS : Resolves volatile impurities and confirms molecular ion peaks (m/z ≈ 150–160).

- IR Spectroscopy : Validates ester carbonyl (C=O stretch at ~1740 cm⁻¹) and vinyl C-F bonds (1050–1150 cm⁻¹).

Calibration with reference standards and cross-validation using multiple techniques mitigate instrumental biases .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in radical polymerization or nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, frontier molecular orbitals, and transition states. For radical polymerization, compute bond dissociation energies (BDEs) of the vinyl C-F bond to assess susceptibility to homolytic cleavage. For nucleophilic substitution (e.g., SN2 at the β-carbon), simulate activation energies and solvent effects (PCM models). Validate predictions experimentally via kinetic studies (e.g., UV-Vis monitoring of reaction rates) and <sup>19</sup>F NMR tracking of intermediate species .

Advanced: How should researchers resolve contradictions in reported kinetic data for this compound’s hydrolysis under acidic vs. alkaline conditions?

Methodological Answer:

Contradictions often arise from uncontrolled variables (e.g., ionic strength, temperature gradients). To reconcile discrepancies:

Standardize Conditions : Use buffered solutions (pH 4–10) with controlled ionic strength (e.g., 0.1 M KCl).

Kinetic Monitoring : Employ stopped-flow techniques or in-situ FTIR to capture rapid hydrolysis intermediates.

Statistical Analysis : Apply Arrhenius/Eyring plots to compare activation parameters across studies. Meta-analyses of published data (e.g., Cochrane reviews) can identify systematic biases, such as solvent polarity effects or catalyst residues .

Advanced: What experimental designs are optimal for studying the thermal stability and decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating rates (e.g., 10°C/min in N₂ atmosphere).

- Pyrolysis-GC-MS : Identify volatile decomposition products (e.g., HF, butanol, or fluorinated alkenes).

- Accelerated Rate Calorimetry (ARC) : Assess self-heating tendencies and critical temperatures.

For mechanistic insights, combine with DFT simulations to model bond cleavage pathways. Replicate industrial conditions (e.g., high-pressure DSC) if extrapolating to material storage safety .

Basic: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile fluorinated compounds.

- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and safety goggles.

- Waste Disposal : Neutralize acidic byproducts (e.g., HF) with calcium carbonate before aqueous disposal.

- Storage : Under inert atmosphere (argon) at −20°C to prevent hydrolysis or polymerization. Document MSDS protocols and conduct regular hazard assessments .

Advanced: How can researchers design a study to investigate the copolymerization behavior of this compound with acrylate monomers?

Methodological Answer:

- Feed Ratio Screening : Vary monomer ratios (e.g., 10–50 mol% fluorinated monomer) in bulk or solution polymerization.

- Kinetic Studies : Use <sup>19</sup>F NMR to track monomer conversion and Mayo-Lewis plots to determine reactivity ratios (r₁, r₂).

- Material Characterization : DSC for Tg shifts, GPC for molecular weight distribution, and XPS for surface fluorine content.

- Control Experiments : Compare with non-fluorinated analogs to isolate electronic effects of the fluorine substituent .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?

Methodological Answer:

- Nonlinear Regression : Fit EC₅₀/LC₅₀ values using four-parameter logistic models (e.g., Hill equation).

- ANOVA with Post Hoc Tests : Compare toxicity across cell lines or exposure durations.

- Cox Proportional Hazards Models : For longitudinal survival data in in vivo studies.

Ensure compliance with FAIR data principles: archive raw datasets in repositories like Zenodo with metadata detailing experimental conditions (e.g., cell culture media, exposure times) .

Basic: What are the key literature gaps in the application of this compound as a monomer in fluoropolymer synthesis?

Methodological Answer:

Gaps include:

- Limited data on copolymerization with bio-based monomers (e.g., itaconic acid derivatives).

- Unstudied effects of fluorine positioning on polymer dielectric properties.

- Scarcity of lifecycle analyses (LCAs) comparing environmental impacts vs. perfluorinated alternatives.

Address these via systematic reviews (PRISMA guidelines) and hypothesis-driven experiments .

Advanced: How can mediation analysis clarify the role of solvent polarity in the conflicting reported catalytic efficiencies of this compound esterification?

Methodological Answer:

Apply structural equation modeling (SEM) to dissect direct vs. indirect effects:

Define Variables : Solvent polarity (measured by ET(30)), catalyst loading (mol%), and reaction yield.

Path Analysis : Test if solvent polarity mediates catalyst performance by stabilizing transition states (e.g., via Kamlet-Taft parameters).

Bootstrap Validation : Use 5,000 resamples to confirm mediation effects (p < 0.05).

Cross-reference with computational solvation free energy calculations (COSMO-RS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.